2-Isopropyl-5-methylhex-4-enyl acetate
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Overview
Description
2-Isopropyl-5-methylhex-4-enyl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinct chemical structure, which includes an acetate group attached to a hexenyl chain. This compound is often used in various industrial and scientific applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylhex-4-enyl acetate typically involves the esterification of 2-Isopropyl-5-methylhex-4-enol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylhex-4-enyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Isopropyl-5-methylhex-4-enyl acetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylhex-4-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-5-methylhex-4-enyl acetate
- 2-Isopropyl-5-methylhex-2-enal
- 2-Isopropyl-5-methylhex-4-enol
Uniqueness
2-Isopropyl-5-methylhex-4-enyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specialized industrial and research contexts.
Properties
CAS No. |
74912-37-1 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylhex-4-enyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,10,12H,7-8H2,1-5H3 |
InChI Key |
JMTJOEMOBHPDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)COC(=O)C |
Origin of Product |
United States |
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